2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide

Description

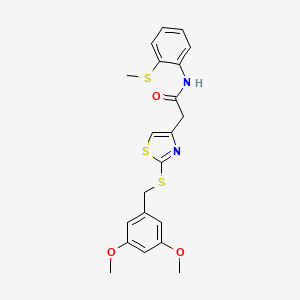

The compound 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide is a structurally complex molecule featuring a thiazole core substituted with a 3,5-dimethoxybenzylthio group and an acetamide moiety linked to a 2-(methylthio)phenyl ring. This architecture combines electron-rich aromatic systems (dimethoxybenzyl and methylthiophenyl) with sulfur-containing functional groups (thioether and thiazole), which are often associated with enhanced bioavailability and target binding in medicinal chemistry.

Properties

IUPAC Name |

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S3/c1-25-16-8-14(9-17(11-16)26-2)12-28-21-22-15(13-29-21)10-20(24)23-18-6-4-5-7-19(18)27-3/h4-9,11,13H,10,12H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNTYGGCICSNNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3SC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide is a complex organic molecule characterized by its thiazole ring and various functional groups. This structure is associated with significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique combination of a thiazole moiety with methoxy and methylthio groups enhances its pharmacological profile, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Benzyl Thioether : Involves nucleophilic substitution of a benzyl halide with a thiol group.

- Acetamide Formation : Final acylation of an amine with acetic anhydride or acetyl chloride.

These synthetic routes can be optimized for yield and purity using various reagents and conditions .

Antimicrobial Activity

Compounds containing thiazole rings are known for their antimicrobial properties. Research indicates that derivatives similar to this compound have shown efficacy against a range of bacterial strains. For example, thiazole-based compounds have demonstrated significant antibacterial activity, making them potential candidates for developing new antibiotics .

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines. In vitro studies have indicated that thiazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds with similar structures were tested on human lung cancer cell lines (A549, HCC827, NCI-H358) and exhibited notable cytotoxic effects with IC50 values in the low micromolar range . This suggests that the compound may act by interfering with cellular mechanisms essential for cancer cell survival.

Enzyme Inhibition

The mechanism of action for this compound may involve inhibition of specific enzymes or receptors. Compounds containing thiazole rings have been reported to act as enzyme inhibitors, potentially modulating pathways involved in disease processes such as Alzheimer’s disease through acetylcholinesterase inhibition .

Case Studies

- Anticancer Efficacy : In a study evaluating the effects of thiazole derivatives on lung cancer cells, one derivative showed an IC50 value of 6.26 µM against HCC827 cells, indicating strong potential for therapeutic application .

- Antimicrobial Testing : Another study assessed various thiazole compounds against Gram-positive and Gram-negative bacteria, revealing that certain derivatives exhibited significant antibacterial activity, highlighting their potential use in treating infections .

The biological activity of this compound may be attributed to its ability to interact with molecular targets such as enzymes or receptors. The thiazole ring and benzyl thioether moiety likely play crucial roles in binding to active sites, while the acetamide group may facilitate hydrogen bonding interactions .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

- Anticancer Activity: Preliminary studies suggest that the compound may induce apoptosis in cancer cells, potentially making it useful in cancer therapy. The thiazole ring is often associated with anticancer properties due to its ability to interact with various molecular targets involved in cell proliferation and survival .

- Antimicrobial Properties: The presence of the thiazole ring and methoxy groups enhances the compound's reactivity and interaction with biological targets, suggesting potential antibacterial and antiviral activities. Research indicates that derivatives of thiazole compounds often exhibit significant antimicrobial effects .

- Neuropharmacological Effects: The compound's structural features may contribute to neuropharmacological activities, including anticonvulsant properties. There is evidence from related compounds that modifications can lead to enhanced anticonvulsant activity .

Case Studies and Research Findings

Several studies have explored the applications and efficacy of similar compounds:

- A study highlighted the anticancer effects of thiazole derivatives, noting their ability to induce apoptosis in various cancer cell lines. This suggests that modifications to the thiazole structure can enhance therapeutic efficacy .

- Another research effort focused on the neuropharmacological properties of related compounds, demonstrating significant anticonvulsant activity in animal models. This indicates potential for developing new treatments for epilepsy based on structural modifications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Thiadiazole and Thiazole Families

The compound shares core structural motifs with derivatives reported in and , such as:

- Thiadiazole-based acetamides (e.g., compounds 5e, 5f, 5j): These feature a 1,3,4-thiadiazole ring instead of a thiazole, with varying substituents (e.g., chlorobenzyl, isopropylphenoxy). The thiadiazole core typically confers higher thermal stability (melting points: 132–170°C) compared to thiazole derivatives, which may influence crystallization and formulation .

- Benzothiazole hybrids (e.g., 5d , 5e from ): These compounds exhibit anti-inflammatory and antibacterial activity attributed to the benzothiazole-thioacetamide scaffold. The target compound’s 3,5-dimethoxybenzyl group may enhance lipophilicity and membrane penetration compared to simpler benzothiazoles .

Substituent Effects on Physicochemical Properties

- Methoxy vs. Halogen Substituents : The 3,5-dimethoxybenzyl group in the target compound contrasts with halogenated analogs (e.g., 5e , 5j with chlorobenzyl groups). Methoxy groups improve solubility via hydrogen bonding, whereas halogens (e.g., Cl, Br) enhance electrophilicity and target binding in enzyme inhibition .

- Methylthiophenyl vs. Phenoxy Groups: The 2-(methylthio)phenyl acetamide moiety differs from phenoxy-substituted analogs (e.g., 5k, 5l). Methylthio groups may increase metabolic stability compared to ether linkages, which are prone to oxidative degradation .

Data Tables

Table 1: Comparison of Physicochemical Properties

Key Research Findings and Limitations

- Structural Advantages : The target compound’s dual sulfur motifs (thiazole and thioether) may synergize for improved target engagement, as seen in benzothiazole derivatives .

- Gaps in Data : Direct biological or spectroscopic data (e.g., NMR, HPLC) for the compound are absent in the provided evidence, necessitating further experimental validation.

- Contradictions : Thiadiazole analogs exhibit higher thermal stability but lower synthetic yields compared to benzothiazoles, suggesting a trade-off between stability and accessibility .

Q & A

Q. What are the optimal synthetic pathways and reaction conditions for this compound?

The synthesis involves multi-step reactions, starting with thiazole ring formation, followed by thioether coupling and amide bond formation. Key steps include:

- Thioether formation : Reacting 3,5-dimethoxybenzyl thiol with a halogenated thiazole intermediate under basic conditions (e.g., NaH in DMF at 0–5°C) .

- Amide coupling : Using coupling agents like EDCI/HOBt with 2-(methylthio)aniline in dichloromethane at room temperature .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Critical parameters :

- Temperature control during thioether formation to avoid side reactions.

- Solvent choice (e.g., DMF for solubility vs. THF for selectivity) .

Q. How can structural characterization be rigorously validated?

A combination of spectroscopic and analytical methods is essential:

- NMR : H and C NMR to confirm substituent positions (e.g., methoxy groups at δ ~3.8 ppm, thiazole protons at δ 7.2–8.1 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]: 459.12) .

- HPLC : Purity assessment using a C18 column (ACN/water, 0.1% TFA) with UV detection at 254 nm .

Q. What preliminary biological screening methods are recommended?

Initial assays focus on target engagement and cytotoxicity:

- Enzyme inhibition : Kinase or protease inhibition assays (IC determination) using fluorogenic substrates .

- Antimicrobial activity : Broth microdilution (MIC against Gram-positive bacteria like S. aureus) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HCT-116 colon cancer) with dose-response curves (48–72 hr exposure) .

Advanced Research Questions

Q. How does the structure-activity relationship (SAR) guide analog design?

Modifications to the thiazole, benzyl thioether, or acetamide groups significantly impact activity:

| Analog | Structural Change | Biological Impact |

|---|---|---|

| N-(4-Fluorophenyl) variant | Fluorine substitution | Enhanced antibacterial activity (MIC: 2 µg/mL vs. S. aureus) |

| 3,5-Dimethylphenyl variant | Methyl instead of methoxy | Reduced kinase inhibition (IC >10 µM vs. 1.2 µM for parent) |

| Benzo[d]dioxole variant | Added dioxole ring | Improved solubility (logP reduced by 0.8) but lower cytotoxicity |

Key insights :

- Methoxy groups enhance target binding via H-bonding.

- Thioether linkages improve metabolic stability .

Q. What experimental strategies resolve contradictions in biological data?

Discrepancies (e.g., high in vitro activity but low in vivo efficacy) require:

- ADME profiling : Microsomal stability assays (e.g., rat liver microsomes) to assess metabolic degradation .

- Plasma protein binding : Equilibrium dialysis to quantify free fraction (e.g., >95% binding reduces bioavailability) .

- Dose optimization : PK/PD studies in rodent models to align exposure with efficacy thresholds .

Q. What mechanistic insights explain its enzyme inhibition?

Computational and biochemical studies reveal:

- Docking simulations : The thiazole ring occupies the ATP-binding pocket of kinases (e.g., CK1δ), while the benzyl thioether stabilizes hydrophobic interactions .

- Enzyme kinetics : Non-competitive inhibition confirmed via Lineweaver-Burk plots (K = 0.8 µM for CK1δ) .

- Cellular pathways : Downregulation of Wnt/β-catenin signaling in colon cancer models .

Q. How can stability under physiological conditions be assessed?

Forced degradation studies :

- Acidic conditions (0.1 M HCl, 37°C): Hydrolysis of the acetamide group detected via HPLC .

- Oxidative stress (3% HO): Thioether oxidation to sulfoxide (confirmed by MS/MS) .

- Photostability : 48 hr exposure to UV light (320–400 nm) shows <5% degradation .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Thiazole formation | NaH, DMF, 0°C | 68% |

| Thioether coupling | 3,5-Dimethoxybenzyl thiol, KCO, DMF | 82% |

| Amide bond formation | EDCI/HOBt, DCM | 75% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.